N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide
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Overview
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that features a benzothiazole moiety, a fluorophenyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide typically involves the condensation of 1,3-benzothiazole derivatives with piperazine and fluorophenyl-containing intermediates. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the piperazine ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-Allyl-1,3-benzothiazol-2(3H)-ylidene]-3-chlorobenzamide
- N-[(2Z)-4,6-Dichloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide
- N-[(2Z)-4-Methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(1-piperidinylsulfonyl)benzamide
Uniqueness
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide is unique due to its combination of a benzothiazole moiety, a fluorophenyl group, and a piperazine ring. This unique structure imparts specific biological activities and pharmacokinetic properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H21FN4O2S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C21H21FN4O2S/c22-15-5-7-16(8-6-15)25-11-13-26(14-12-25)20(28)10-9-19(27)24-21-23-17-3-1-2-4-18(17)29-21/h1-8H,9-14H2,(H,23,24,27) |
InChI Key |
QHDRIBNKMZUBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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